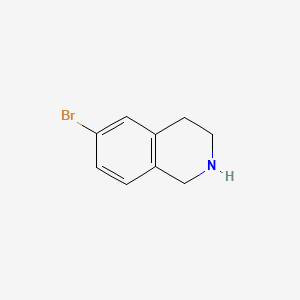

6-Bromo-1,2,3,4-tetrahydroisoquinoline

Übersicht

Beschreibung

6-Bromo-1,2,3,4-tetrahydroisoquinoline is a brominated derivative of tetrahydroisoquinoline, a structural motif found in various natural products and synthetic compounds with potential biological activity. The presence of a bromine atom in the molecule can significantly alter its chemical reactivity and physical properties, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Synthesis Analysis

The synthesis of brominated tetrahydroisoquinolines has been explored through various methods. One approach involves the copper-catalyzed aerobic cyclization of tetrahydroisoquinolines with bromoketones and alkenes, which yields 5,6-dihydropyrrolo[2,1-a]isoquinolines under eco-friendly conditions and with a broad substrate scope . Another method includes the semi-synthesis of brominated tetrahydroisoquinolines from brominated tyrosine derivatives isolated from the red alga Rhodomela confervoides . Additionally, the Knorr synthesis has been adapted to produce 6-bromoquinolin-2(1H)-one, a related compound, through a condensation and cyclization sequence starting from bromoaniline . The Friedländer synthesis has also been employed to incorporate 6-bromoquinoline into novel chelating ligands .

Molecular Structure Analysis

The molecular structure of brominated tetrahydroisoquinolines and related compounds has been elucidated using various spectroscopic and chemical methods, including high-resolution mass spectrometry (HRMS) and two-dimensional nuclear magnetic resonance (2D NMR) data . The crystal structures of some derivatives, such as 6-bromo-4-hydroxy-2,3-tetramethylene-3,4-dihydroquinazoline, have been studied by X-ray structure analysis, revealing the formation of associates through hydrogen bonding .

Chemical Reactions Analysis

Brominated tetrahydroisoquinolines can undergo a variety of chemical reactions due to the presence of the bromine atom, which serves as a good leaving group or can be substituted in further transformations. For instance, 6-bromoquinoline derivatives have been used to form biquinolines or alkynyl derivatives through dimerization or Sonogashira coupling, respectively . The reductive amination of Schiff's bases has been utilized to synthesize 6-bromo-1,2,3,4-tetrahydroisoquinoline , and bromo-4-iodoquinoline has been synthesized through a sequence of cyclization and substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-bromo-1,2,3,4-tetrahydroisoquinoline and related compounds are influenced by the bromine atom. The introduction of bromine can increase the density and molecular weight of the compound, affect its boiling and melting points, and alter its solubility in various solvents. The presence of bromine also impacts the compound's reactivity, making it amenable to nucleophilic substitution reactions and facilitating the formation of carbon-carbon and carbon-heteroatom bonds in synthetic applications. The optical properties of some brominated quinolines, such as their emission quantum yield, have been found to be unusually high, indicating potential applications in materials science .

Wissenschaftliche Forschungsanwendungen

Synthesis Methods

6-Bromo-1,2,3,4-tetrahydroisoquinoline has been synthesized through various methods. One such method involves the synthesis of 7-bromo-1,2,3,4-tetrahydroisoquinoline via lithiation of 2-methylarylidene-tert-butylamines, followed by formylation, reductive amination in one pot, and removal of the tert-butyl group from nitrogen (Zlatoidský & Gabos, 2009). Additionally, efficient and selective synthesis methods for derivatives of 6-Bromo-1,2,3,4-tetrahydroisoquinoline have been explored, with one-pot synthesis approaches being described for producing synthetically valuable derivatives (Şahin et al., 2008).

Pharmacological Applications

Research has also explored the pharmacological potential of compounds related to 6-Bromo-1,2,3,4-tetrahydroisoquinoline. A study investigated the local anesthetic activity, acute toxicity, and structure-toxicity relationship in a series of synthesized 1-Aryltetrahydroisoquinoline alkaloid derivatives, highlighting the potential for medical applications (Azamatov et al., 2023).

Structural and Chemical Properties

The structural and chemical properties of 6-Bromo-1,2,3,4-tetrahydroisoquinoline and its derivatives have been a subject of study as well. For example, the stereochemistry of C-4-Bromo-1-cyano-1,2,3,4-tetrahydroisoquinolines from Isoquinoline Reissert compounds has been determined, providing insights into the molecular structure and potential chemical reactivity (Sugiura et al., 1997).

Applications in Organic Synthesis

This compound has also been used in the synthesis of various organic molecules. A novel strategy for the catalytic asymmetric synthesis of C1-chiral 1,2,3,4-tetrahydroisoquinolines and 3,4-dihydrotetrahydroisoquinolines has been developed, indicating its use as a building block in complex organic synthesis (Liu et al., 2015).

Safety and Hazards

Wirkmechanismus

Target of Action

6-Bromo-1,2,3,4-tetrahydroisoquinoline (6-Bromo-THIQ) is a derivative of tetrahydroisoquinolines (THIQs), a class of compounds known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders

Mode of Action

Thiqs, in general, are known to interact with their targets, leading to changes in cellular processes

Biochemical Pathways

Thiqs are known to influence various biochemical pathways, contributing to their diverse biological activities .

Pharmacokinetics

The compound’s storage temperature is recommended to be between 2-8°c under an inert gas such as nitrogen or argon , which may suggest certain stability and storage requirements for maintaining its bioavailability.

Result of Action

As a derivative of THIQs, it may share some of the biological activities associated with this class of compounds, including potential activity against various infective pathogens and neurodegenerative disorders .

Action Environment

It is known that the compound should be stored under an inert gas at 2–8 °c , suggesting that temperature and atmospheric conditions could potentially influence its stability and efficacy.

Eigenschaften

IUPAC Name |

6-bromo-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN/c10-9-2-1-8-6-11-4-3-7(8)5-9/h1-2,5,11H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URDGCPQHZSDBRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40579124 | |

| Record name | 6-Bromo-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40579124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

226942-29-6 | |

| Record name | 6-Bromo-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40579124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-1,2,3,4-tetrahydroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

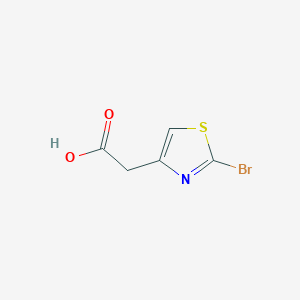

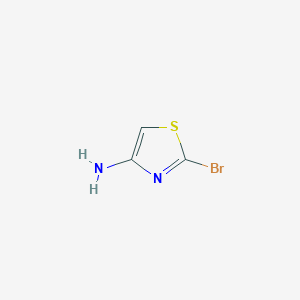

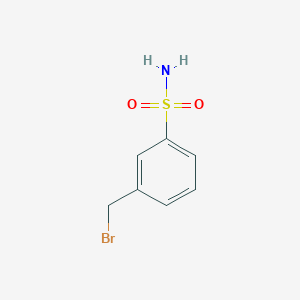

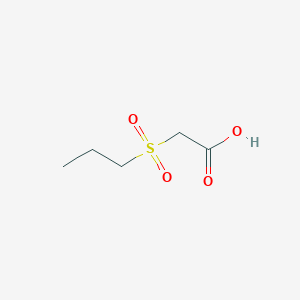

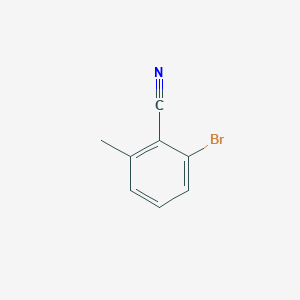

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the synthetic route described in the research for 6-Bromo-1,2,3,4-tetrahydroisoquinoline?

A1: The research presents a "convenient synthesis" [, ] of 6-Bromo-1,2,3,4-tetrahydroisoquinoline. This suggests the method offers advantages over previous approaches, potentially in terms of yield, cost-effectiveness, or simplified reaction steps. The use of readily available starting materials and a one-pot reductive amination procedure contributes to the convenience of this synthesis.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.